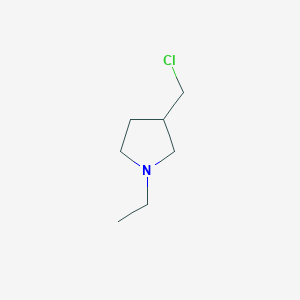
3-(Chloromethyl)-1-ethylpyrrolidine
Descripción general
Descripción
3-(Chloromethyl)-1-ethylpyrrolidine is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Chloromethyl)-1-ethylpyrrolidine is an organic compound classified within the pyrrolidine family, characterized by its five-membered saturated ring containing one nitrogen atom and four carbon atoms. Its molecular formula is , with a molecular weight of 147.65 g/mol. The compound features a chloromethyl (-CH2Cl) group at the third carbon and an ethyl (-C2H5) group at the first carbon, which contribute significantly to its chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial activities. It has demonstrated bactericidal properties against various microbial strains, including both cocci and bacilli, suggesting its potential as a candidate for developing new antimicrobial agents and sterilization methods.
The compound's biological activity is likely influenced by its structural characteristics, which dictate its interactions with biological targets. Studies have shown that this compound can react with nucleophiles, leading to diverse products based on the nature of the nucleophile involved. For instance, reactions with hydroxide ions have been documented, resulting in various bis-(β-aminoether) formations.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Chloro-1-ethylpiperidine | Piperidine derivative | Exhibits similar nucleophilic reactivity |
| 2-(Chloromethyl)-1-ethylpyrrolidine | Pyrrolidine derivative | Similar chloromethyl functionality |
| 3-(Chloromethyl)-1-methylpyrrolidine | Pyrrolidine derivative | Variation in alkyl substituents |
The unique arrangement of substituents on the pyrrolidine ring of this compound influences both its chemical reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study highlighted its effectiveness against specific bacterial strains, demonstrating significant inhibition zones in agar diffusion assays. The results indicated that this compound could serve as a foundation for new antimicrobial formulations.
- Reactivity with Nucleophiles : Research focused on the compound's interaction with various nucleophiles revealed a range of reaction pathways, suggesting potential applications in synthetic organic chemistry.
Propiedades
IUPAC Name |
3-(chloromethyl)-1-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYZJKOOOCLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669533 | |
| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98338-34-2 | |
| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















